molecular formula C9H6BrFO B13368462 (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde

(Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde

Cat. No.: B13368462
M. Wt: 229.05 g/mol
InChI Key: QIAXKBCLZDIOSG-YVMONPNESA-N
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Description

(Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a bromine atom, a fluorophenyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde typically involves the bromination of 3-(4-fluorophenyl)acrylaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 2-bromo-3-(4-fluorophenyl)acrylic acid.

    Reduction: Formation of 2-bromo-3-(4-fluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated aldehydes on cellular processes. It may also be employed in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with improved pharmacological properties, such as enhanced potency or reduced toxicity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromine atom and the aldehyde group are key functional groups that can form bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

    (Z)-2-Bromo-3-(4-chlorophenyl)acrylaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-2-Bromo-3-(4-methylphenyl)acrylaldehyde: Similar structure but with a methyl group instead of fluorine.

    (Z)-2-Bromo-3-(4-nitrophenyl)acrylaldehyde: Similar structure but with a nitro group instead of fluorine.

Uniqueness: (Z)-2-Bromo-3-(4-fluorophenyl)acrylaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly valuable in drug design and development.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

(Z)-2-bromo-3-(4-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6BrFO/c10-8(6-12)5-7-1-3-9(11)4-2-7/h1-6H/b8-5-

InChI Key

QIAXKBCLZDIOSG-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C=O)\Br)F

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)Br)F

Origin of Product

United States

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